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Compound of Interest

Compound Name: CM-675

Cat. No.: B1192532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism and clinical performance of

CM-675, also known as Tremelimumab (Imjudo®), with its primary alternative, Ipilimumab

(Yervoy®). Both are immune checkpoint inhibitors targeting Cytotoxic T-Lymphocyte-

Associated protein 4 (CTLA-4). This document summarizes key experimental data from clinical

trials to facilitate an independent verification of their mechanisms and therapeutic outcomes.

Mechanism of Action: CTLA-4 Inhibition
CM-675 (Tremelimumab) and Ipilimumab share a common mechanism of action. They are both

fully human monoclonal antibodies that bind to CTLA-4 on T cells, blocking its interaction with

its ligands, CD80 and CD86, on antigen-presenting cells.[1] This blockade prevents the

inhibitory signal that would normally attenuate T-cell activation, leading to an enhanced and

prolonged anti-tumor immune response.[1]
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Mechanism of Action of CM-675 (Tremelimumab) and Ipilimumab
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Caption: Signaling pathway of CTLA-4 inhibition by CM-675 (Tremelimumab) and Ipilimumab.

Clinical Performance: A Comparative Analysis
The clinical efficacy and safety of CM-675 (Tremelimumab) and Ipilimumab have been

evaluated in numerous clinical trials. Below is a summary of key comparative data.

Advanced Melanoma
While no head-to-head phase III trial has directly compared Tremelimumab and Ipilimumab in

advanced melanoma, data from separate pivotal trials provide a basis for comparison against
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standard chemotherapy and in similar patient populations.

Table 1: Efficacy and Safety of CTLA-4 Inhibitors in Advanced Melanoma

Parameter
Tremelimumab (Phase III
vs. Chemotherapy)[1][2][3]

Ipilimumab (CheckMate
067 vs. Ipilimumab alone)
[4][5][6]

Median Overall Survival (OS) 12.6 months 19.9 months

Objective Response Rate

(ORR)
10.7% 19% (Grade 3/4)

Median Duration of Response 35.8 months Not Reported

Progression-Free Survival

(PFS) at 6 months
20.3% Not Reported

Treatment-Related Adverse

Events (Grade 3/4)

Diarrhea, pruritus, rash

(specific percentages not

provided)

28%

Endocrine Toxicities (Grade

3/4)
7.4% Not specified

Unresectable Hepatocellular Carcinoma (uHCC)
CM-675 (Tremelimumab) has been investigated in combination with Durvalumab (an anti-PD-

L1 antibody) in the HIMALAYA trial for first-line treatment of uHCC.

Table 2: Efficacy and Safety of Tremelimumab in Combination for Unresectable Hepatocellular

Carcinoma (HIMALAYA Trial)[7][8][9][10]
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Parameter
Tremelimumab +
Durvalumab (STRIDE
regimen)

Sorafenib (Control)

Median Overall Survival (OS) 16.43 months 13.77 months

Overall Survival (OS) Rate at

36 months
30.7% 20.2%

Objective Response Rate

(ORR)
20.1% 5.1%

Treatment-Related Adverse

Events (Grade 3/4)
25.8% 36.9%

Treatment-Related Adverse

Events Leading to

Discontinuation

8.2% 11.0%

Experimental Protocols
Phase III Trial of Tremelimumab in Advanced Melanoma

Objective: To evaluate the overall survival (OS) of tremelimumab versus standard-of-care

chemotherapy in patients with treatment-naive, unresectable stage IIIc or IV melanoma.[2][3]

Study Design: A randomized, open-label, phase III trial.[2]

Patient Population: 655 patients with unresectable stage IIIc or IV melanoma who had not

received prior systemic therapy.[2][3]

Treatment Arms:

Tremelimumab: 15 mg/kg administered intravenously every 90 days.[3]

Chemotherapy (physician's choice): Temozolomide or dacarbazine.[2][3]

Primary Endpoint: Overall Survival (OS).[2]
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Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), and

safety.

Experimental Workflow: Phase III Tremelimumab in Melanoma
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Caption: Workflow for the Phase III trial of Tremelimumab in advanced melanoma.

HIMALAYA Trial: Tremelimumab and Durvalumab in
uHCC

Objective: To assess the efficacy and safety of a single priming dose of tremelimumab plus

durvalumab (STRIDE regimen) and durvalumab monotherapy versus sorafenib in the first-

line treatment of unresectable hepatocellular carcinoma.[9][10]

Study Design: A randomized, open-label, multicenter, global, phase III trial.[9]

Patient Population: 1,171 patients with unresectable HCC who had not received prior

systemic therapy.[10]

Treatment Arms:
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STRIDE: A single 300 mg dose of tremelimumab plus 1500 mg of durvalumab, followed by

durvalumab 1500 mg every 4 weeks.[9][10]

Durvalumab monotherapy: 1500 mg every 4 weeks.[10]

Sorafenib: 400 mg twice daily.[10]

Primary Endpoint: Overall Survival (OS) for the STRIDE regimen versus sorafenib.[10]

Secondary Endpoints: OS for durvalumab versus sorafenib, progression-free survival,

objective response rate, and safety.[10]

Experimental Workflow: HIMALAYA Trial in uHCC
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Caption: Workflow for the HIMALAYA trial of Tremelimumab and Durvalumab in uHCC.

Conclusion
The data presented in this guide provide a basis for the independent verification of the

mechanism and clinical activity of CM-675 (Tremelimumab). As a CTLA-4 inhibitor, its

mechanism is well-established and shared with Ipilimumab. Clinical trial data demonstrate its
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efficacy, particularly in combination with other immunotherapies like Durvalumab in uHCC.

While direct comparative data with Ipilimumab is limited, the available evidence from separate

trials allows for an informed assessment of its relative performance. Researchers are

encouraged to consult the primary clinical trial publications for a more in-depth analysis of the

experimental data and protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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